molecular formula C15H19N6O5ST3 B1140978 S-Adenosyl-L-[methyl-3H]methionine CAS No. 111093-45-9

S-Adenosyl-L-[methyl-3H]methionine

Cat. No.: B1140978
CAS No.: 111093-45-9
M. Wt: 404.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Adenosyl-L-[methyl-3H]methionine: is a naturally occurring compound found in both prokaryotic and eukaryotic cells. It is a sulfonium-containing primary metabolite that plays a crucial role in various biological processes, particularly in methylation reactions. This compound is known for its ability to donate methyl, methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-L-[methyl-3H]methionine typically involves the enzymatic reaction between L-methionine and adenosine triphosphate (ATP) catalyzed by methionine adenosyltransferase. The reaction conditions usually require a deoxygenated environment, often achieved by introducing a stream of argon into the solution. The reaction is conducted at a pH of around 6.81 .

Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic synthesis. This process is efficient, economical, and reproducible on a large scale. The production method ensures the enrichment of the bioactive (S,S)-isomer, which is crucial for its biological activity .

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl-L-[methyl-3H]methionine undergoes various types of reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include enzymes such as methyltransferases, which facilitate the transfer of methyl groups. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the transformations .

Major Products: The major products formed from these reactions include methylated nucleic acids, proteins, lipids, and secondary metabolites. These products play significant roles in various biological processes, including gene expression regulation, signal transduction, and metabolic pathways .

Scientific Research Applications

S-Adenosyl-L-[methyl-3H]methionine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-Adenosyl-L-[methyl-3H]methionine involves its role as a methyl donor in methylation reactions. It binds to specific enzymes, such as methyltransferases, and donates its methyl group to various substrates, including nucleic acids, proteins, and lipids. This process is crucial for the regulation of gene expression, signal transduction, and metabolic pathways . The sulfonium functional group present in this compound is the center of its reactivity, allowing it to participate in various biochemical transformations .

Comparison with Similar Compounds

  • S-Adenosyl-L-methionine disulfate tosylate
  • S-Adenosyl-L-methionine tosylate
  • S-Adenosyl-L-methionine chloride dihydrochloride
  • S-Adenosyl-L-methionine iodide

Uniqueness: S-Adenosyl-L-[methyl-3H]methionine is unique due to its ability to donate multiple types of moieties, including methyl, methylene, aminocarboxypropyl, adenosyl, and amino groups. This versatility allows it to participate in a wide range of biochemical reactions, making it a crucial compound in various biological processes .

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(tritritiomethyl)sulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1T3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-QGRBLFOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([3H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015576
Record name S-Adenosyl-(methyl-3H)-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111093-45-9
Record name S-Adenosyl-(methyl-3H)-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.